

# Stability-Indicating HPLC Assay for Acrivastine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Acrivastine is a second-generation H1-receptor antagonist used for the treatment of allergic rhinitis and chronic urticaria. To ensure the quality, safety, and efficacy of pharmaceutical products containing acrivastine, a validated stability-indicating analytical method is crucial. This document provides a detailed application note and protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of acrivastine, based on published scientific literature. The method is designed to separate acrivastine from its potential degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

## **Chromatographic Conditions**

A robust isocratic HPLC method has been developed for the analysis of **Acrivastine**. The following table summarizes the optimized chromatographic parameters for the assay.

Table 1: Optimized HPLC Method Parameters



| Parameter                     | Value                                                                             |  |
|-------------------------------|-----------------------------------------------------------------------------------|--|
| Column                        | Chromolith® Performance RP-18e (100 x 4.6 mm)                                     |  |
| Mobile Phase                  | Acetonitrile : 25 mM Sodium Dihydrogen<br>Phosphate (pH 4.0) (22.5 : 77.5 v/v)[1] |  |
| Flow Rate                     | 5.0 mL/min[1]                                                                     |  |
| Detection Wavelength          | 254 nm[1]                                                                         |  |
| Column Temperature            | 40°C[1]                                                                           |  |
| Injection Volume              | 20 μL                                                                             |  |
| Run Time                      | Approximately 3 minutes                                                           |  |
| Retention Time of Acrivastine | Approximately 2.08 minutes[1]                                                     |  |

## **Method Validation Summary**

The HPLC method has been validated according to ICH guidelines to ensure it is suitable for its intended purpose. The validation parameters are summarized below.

Table 2: Summary of Method Validation Data

| Validation Parameter         | Result                                      |  |
|------------------------------|---------------------------------------------|--|
| Linearity Range              | 1.563 - 50 μg/mL[1]                         |  |
| Correlation Coefficient (r²) | > 0.999                                     |  |
| Limit of Detection (LOD)     | 0.40 μg/mL[1]                               |  |
| Limit of Quantitation (LOQ)  | 0.782 μg/mL[1]                              |  |
| Accuracy (% Recovery)        | Within 98-102%                              |  |
| Precision (% RSD)            | < 2%                                        |  |
| Specificity                  | No interference from degradants observed[1] |  |



## **Forced Degradation Studies**

Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method. **Acrivastine** was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Table 3: Summary of Forced Degradation Results

| Stress Condition          | Treatment                                                                | Observation                                                                                                                      | % Degradation |
|---------------------------|--------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|---------------|
| Acid Hydrolysis           | 1 N HCl at 60°C for 4<br>hours                                           | Significant degradation with the formation of three degradation products.                                                        | ~21.39%       |
| Alkaline Hydrolysis       | 1 N NaOH at 60°C for<br>4 hours                                          | Significant degradation reported, but specific degradation percentage and products are not detailed in the available literature. | Not specified |
| Oxidative Degradation     | 30% H <sub>2</sub> O <sub>2</sub> at room<br>temperature for 24<br>hours | Some studies report slight degradation, while others indicate the formation of four degradation products.                        | Not specified |
| Thermal Degradation       | 70°C for 48 hours                                                        | Reported to be stable.                                                                                                           | Not specified |
| Photolytic<br>Degradation | Exposure to UV light<br>(254 nm) for 24 hours                            | Conflicting reports exist. Some studies indicate stability, while others report the formation of multiple degradation products.  | Not specified |



Note: There are conflicting reports in the literature regarding the stability of **acrivastine** under photolytic and oxidative conditions. Further investigation may be required to confirm the degradation pathways under these specific stress conditions.

# **Experimental Protocols**Preparation of Solutions

- Mobile Phase: Prepare a 25 mM solution of sodium dihydrogen phosphate and adjust the pH to 4.0 with phosphoric acid. Filter and degas the buffer. Mix with acetonitrile in the ratio of 77.5:22.5 (v/v).
- Standard Stock Solution (1000 μg/mL): Accurately weigh 100 mg of **Acrivastine** reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linearity range (e.g., 1, 5, 10, 20, 40, 50 µg/mL).

### **Sample Preparation**

- For Drug Substance: Accurately weigh a quantity of the drug substance, dissolve in the mobile phase, and dilute to a suitable concentration within the linearity range.
- For Dosage Forms (e.g., Capsules): Empty and weigh the contents of not fewer than 20 capsules to determine the average weight. Take a quantity of the powder equivalent to a known amount of acrivastine, transfer to a volumetric flask, dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution, and filter the solution before injection.

## **Forced Degradation Protocol**

 Acid Hydrolysis: To 1 mL of the acrivastine stock solution, add 1 mL of 1 N HCl. Keep the solution at 60°C for 4 hours. Cool and neutralize with 1 N NaOH. Dilute with the mobile phase to a suitable concentration.



- Alkaline Hydrolysis: To 1 mL of the acrivastine stock solution, add 1 mL of 1 N NaOH. Keep
  the solution at 60°C for 4 hours. Cool and neutralize with 1 N HCl. Dilute with the mobile
  phase to a suitable concentration.
- Oxidative Degradation: To 1 mL of the **acrivastine** stock solution, add 1 mL of 30% H<sub>2</sub>O<sub>2</sub>. Store the solution at room temperature for 24 hours, protected from light. Dilute with the mobile phase to a suitable concentration.
- Thermal Degradation: Keep the solid drug substance in a hot air oven at 70°C for 48 hours. After cooling, weigh an appropriate amount, dissolve in the mobile phase, and dilute to a suitable concentration.
- Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. After exposure, weigh an appropriate amount, dissolve in the mobile phase, and dilute to a suitable concentration.

### **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Stability-Indicating HPLC Assay for Acrivastine: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664353#stability-indicating-hplc-assay-for-acrivastine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com